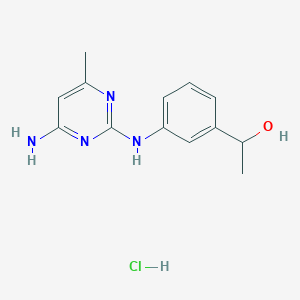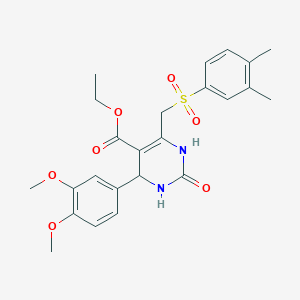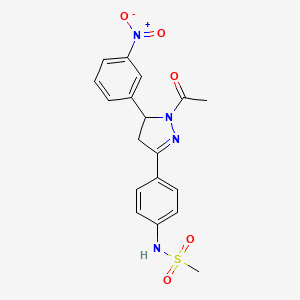![molecular formula C12H16ClF3N2O B2961448 2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride CAS No. 2097937-66-9](/img/structure/B2961448.png)
2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as P4MTP, this compound is synthesized through a complex process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Scientific Research Applications
Copper-Catalyzed Reactions for Piperidine Derivatives
A study by Crotti, Berti, and Pineschi (2011) demonstrated a regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine using copper(II) triflate under mild conditions. This method provides a valuable building block for synthesizing new polyfunctionalized piperidine derivatives with unconventional substitution patterns, highlighting the potential for creating structurally similar compounds to the one for diverse applications (Crotti, Berti, & Pineschi, 2011).
Synthetic Bacteriochlorins with Spiro-Piperidine Motifs
Another study explored the incorporation of spiro-piperidine units in synthetic bacteriochlorins for improving their photophysical properties. This design enables tailoring the bacteriochlorins' polarity, potentially useful in photodynamic therapy and as near-infrared absorbers. The spiro-piperidinyl moiety does not significantly alter the decay pathways of the lowest singlet excited state of the bacteriochlorin, maintaining its spectral properties while allowing for functional derivatization (Kanumuri Ramesh Reddy et al., 2013).
Antimicrobial and Antifungal Applications
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with potential antimicrobial activity. These compounds were tested for their effectiveness against various strains of bacteria and fungi, showing variable and modest activity. This study's methodology could be applicable for developing antimicrobial agents based on the structure of "2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride" (Patel, Agravat, & Shaikh, 2011).
Insecticidal Properties
Research by Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) on pyridine derivatives, including piperidinium compounds, found significant insecticidal activities against cowpea aphids. This indicates the potential of structurally related compounds to serve as effective insecticides, suggesting an avenue for the application of "this compound" in pest control (Bakhite et al., 2014).
properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-8-9-4-6-16-7-5-9;/h1-3,9,16H,4-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITFLVXTYVXSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)
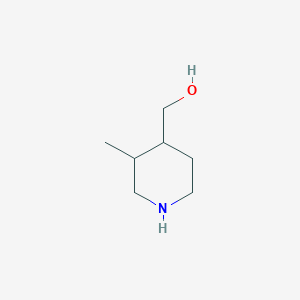
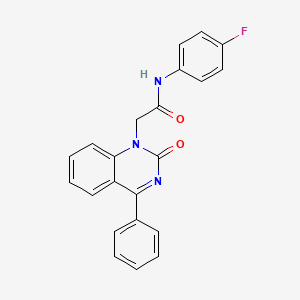
![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)
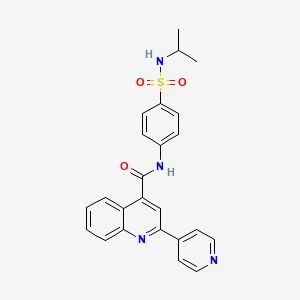
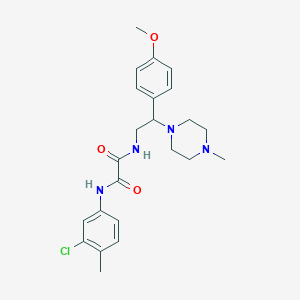
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)
